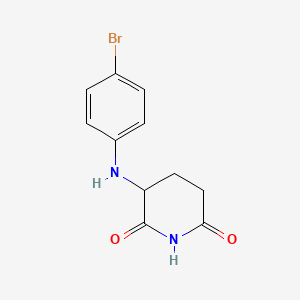

3-((4-Bromophenyl)amino)piperidine-2,6-dione

Description

3-((4-Bromophenyl)amino)piperidine-2,6-dione is a synthetic small molecule characterized by a piperidine-2,6-dione core substituted with a 4-bromophenylamino group. The piperidine-2,6-dione scaffold is a cyclic dicarboximide known for its role in modulating protein-protein interactions, particularly in immunomodulatory drugs (IMiDs) like lenalidomide . Bromine’s electronegativity and hydrophobic nature may improve metabolic stability and target specificity compared to non-halogenated analogs .

Properties

IUPAC Name |

3-(4-bromoanilino)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-3-8(4-2-7)13-9-5-6-10(15)14-11(9)16/h1-4,9,13H,5-6H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDYIYKLNGVJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenyl)amino)piperidine-2,6-dione typically involves the reaction of a piperidine-2,6-dione precursor with a bromophenylamine derivative. The process generally includes the following steps:

Formation of Piperidine-2,6-dione Precursor: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

Industrial Production Methods

Industrial production of 3-((4-Bromophenyl)amino)piperidine-2,6-dione may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenyl)amino)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Bromophenyl)amino)piperidine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in protein degradation studies.

Industry: Utilized in the development of dyes, coatings, and materials science.

Mechanism of Action

The mechanism of action of 3-((4-Bromophenyl)amino)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to modulate the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. This modulation is beneficial in the treatment of sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-((4-Bromophenyl)amino)piperidine-2,6-dione are highlighted through comparisons with related piperidine-2,6-dione derivatives:

Structural Modifications and Pharmacological Effects

Pharmacokinetic and Metabolic Profiles

- Lenalidomide undergoes hepatic metabolism via cytochrome P450 (CYP3A4), producing inactive hydroxylated metabolites .

- Brominated analogs may exhibit slower metabolism due to bromine’s steric effects, prolonging half-life compared to fluorinated derivatives (e.g., NE-006) .

- Hydroxylation at the piperidine ring (e.g., 5-hydroxypiperidine metabolites) is a common inactivation pathway observed in both human and rodent studies .

Biological Activity

3-((4-Bromophenyl)amino)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antibacterial, and antifungal properties, along with structure-activity relationships (SAR) and case studies.

Chemical Structure

The compound has the following chemical structure:

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 3-((4-Bromophenyl)amino)piperidine-2,6-dione, exhibit significant anticancer properties. A notable study demonstrated that this compound showed cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 3-((4-Bromophenyl)amino)piperidine-2,6-dione on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis more effectively than the reference drug bleomycin, suggesting its potential as an anticancer agent .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-((4-Bromophenyl)amino)piperidine-2,6-dione | 15.3 ± 0.65 | Apoptosis induction |

| Bleomycin | 20.0 ± 1.00 | DNA damage |

Antibacterial Activity

3-((4-Bromophenyl)amino)piperidine-2,6-dione has shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria.

Evaluation of Antibacterial Efficacy

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 512 µg/mL, indicating moderate to strong antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

Antifungal Activity

The antifungal activity of 3-((4-Bromophenyl)amino)piperidine-2,6-dione was also assessed. It demonstrated effectiveness against various fungi, particularly Candida albicans, with MIC values comparable to established antifungal agents.

Case Study: Antifungal Efficacy

In a comparative study, the compound was found to exhibit antifungal activity with MIC values ranging from 3.125 mg/mL to 100 mg/mL against C. albicans, indicating its potential utility in treating fungal infections .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of substituents on the phenyl ring in enhancing biological activity. The presence of electron-withdrawing groups such as bromine significantly affects the potency of the compound against various biological targets.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with halogen substitutions showed increased potency.

- Positioning : The para position of bromine on the phenyl ring was found to be optimal for enhancing anticancer and antibacterial activities.

- Substituent Effects : Variations in substituents led to notable differences in biological activity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.